The compound [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid is a complex organic molecule that can be classified as an organic compound due to its carbon-based structure. It features a piperazine ring, which is a common motif in pharmaceuticals, and is characterized by the presence of both ketone and carboxylic acid functional groups. This compound may have implications in medicinal chemistry, particularly in the development of drugs targeting neurological or psychiatric conditions.
Chemical compounds are generally classified into two main categories: organic and inorganic. Organic compounds contain carbon atoms bonded to hydrogen and other elements, while inorganic compounds do not primarily consist of carbon-hydrogen bonds . The compound in question falls under the category of organic compounds, specifically as an aromatic compound due to the presence of a phenyl group .
The synthesis of [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid typically involves multi-step organic reactions. A common approach may include:
These methods require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid can be represented using various structural formulas, including:
Key structural features include:
The molecular formula can be summarized as C15H20N2O3, with a molecular weight of approximately 276.34 g/mol.
The compound can participate in various chemical reactions:
These reactions highlight the versatility of [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid in organic synthesis.
While specific mechanisms related to biological activity are not thoroughly documented for this compound, its structure suggests potential interactions with neurotransmitter systems. Compounds with a piperazine core often act as modulators of serotonin or dopamine receptors, which are critical targets in treating psychiatric disorders.
The proposed mechanism may involve:
The physical properties of [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid include:
Chemical properties include:
This compound has potential applications in various fields:
The compound’s systematic IUPAC name is [3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetic acid, reflecting its core structural features:
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₃ |
| Exact Mass | 276.1474 Da |
| Monoisotopic Mass | 276.1474 Da |
| Hydrogen Bond Donors | 2 (NH, COOH) |
| Hydrogen Bond Acceptors | 4 (O, N) |
| XLogP3-AA | ~1.2 (Estimated) |
1S/C15H20N2O3/c18-14(19)11-13-15(20)16-8-10-17(13)9-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,20)(H,18,19) [2] [4] DUANFASSZWBAOS-UHFFFAOYSA-N [2] [4] C1CN(C(=O)C(N1)CC(=O)O)CCCC2=CC=CC=C2The InChI string details atomic connectivity, tautomeric states (1S for standard tautomer), and protonation sites. The SMILES string encodes the piperazine ring (N1C(=O)C(N1)), acetic acid branch (CC(=O)O), and 3-phenylpropyl side chain (CCCCC2=CC=CC=C2).
Table 2: Synonyms and Registry Identifiers
| Identifier Type | Value | |
|---|---|---|
| CAS Registry No. | 1033600-32-6 | |
| MDL Number | MFCD05666743 | |
| Other Names | 2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetic acid; Matrix Scientific MAT245152009; SMR000018839; AC1MH79G | [3] [6] |
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: